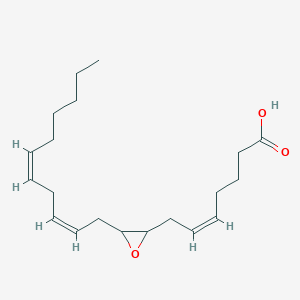

8,9-Epoxyeicosatrienoic acid

Beschreibung

Structure

3D Structure

Eigenschaften

CAS-Nummer |

184488-44-6 |

|---|---|

Molekularformel |

C20H32O3 |

Molekulargewicht |

320.5 g/mol |

IUPAC-Name |

(Z)-7-[3-[(2Z,5Z)-undeca-2,5-dienyl]oxiran-2-yl]hept-5-enoic acid |

InChI |

InChI=1S/C20H32O3/c1-2-3-4-5-6-7-8-9-12-15-18-19(23-18)16-13-10-11-14-17-20(21)22/h6-7,9-10,12-13,18-19H,2-5,8,11,14-17H2,1H3,(H,21,22)/b7-6-,12-9-,13-10- |

InChI-Schlüssel |

DBWQSCSXHFNTMO-TYAUOURKSA-N |

Isomerische SMILES |

CCCCC/C=C\C/C=C\CC1C(O1)C/C=C\CCCC(=O)O |

Kanonische SMILES |

CCCCCC=CCC=CCC1C(O1)CC=CCCCC(=O)O |

Physikalische Beschreibung |

Solid |

Herkunft des Produkts |

United States |

Foundational & Exploratory

The Discovery and Enduring Legacy of 8,9-Epoxyeicosatrienoic Acid: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

8,9-Epoxyeicosatrienoic acid (8,9-EET), a key regioisomer of the epoxyeicosatrienoic acids (EETs), has emerged from relative obscurity to become a significant focus of research in cardiovascular and renal physiology. As an endogenous signaling molecule derived from the cytochrome P450 (CYP) epoxygenase pathway of arachidonic acid metabolism, 8,9-EET exhibits a wide array of biological activities, including potent vasodilation, pro-angiogenic effects, and cellular protection. This technical guide provides a comprehensive exploration of the discovery, history, and foundational science of 8,9-EET. It details the key experimental methodologies used to elucidate its function, presents quantitative data on its biological effects, and visualizes the intricate signaling pathways it modulates. This document serves as an in-depth resource for researchers and professionals in drug development, offering a thorough understanding of 8,9-EET's therapeutic potential.

A Journey of Discovery: The History of this compound

The story of this compound (8,9-EET) is intrinsically linked to the broader discovery of the "third pathway" of arachidonic acid metabolism. While the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, yielding prostaglandins (B1171923) and leukotrienes respectively, were well-established by the late 1970s, the role of cytochrome P450 (CYP) monooxygenases in arachidonic acid metabolism was just beginning to be unveiled.

Early 1980s: The Dawn of the Epoxygenase Pathway

Seminal work from the laboratory of J.H. Capdevila in the early 1980s was instrumental in characterizing this alternative metabolic route.[1] Their research demonstrated that microsomal preparations from various tissues, including the liver and kidney, could metabolize arachidonic acid to novel oxygenated products.[2][3][4][5][6][7][8] These products were identified as four regioisomers of epoxyeicosatrienoic acids (EETs), formed by the epoxidation of one of the four double bonds of arachidonic acid: 5,6-EET, 8,9-EET, 11,12-EET, and 14,15-EET.[1][9][10]

Mid-to-Late 1980s: Synthesis and Initial Biological Characterization

The definitive structural identification and subsequent biological investigation of the individual EET regioisomers were made possible through pioneering work in chemical synthesis. The laboratories of E.J. Corey and J.R. Falck were at the forefront of developing stereospecific synthetic routes to obtain pure EETs, including 8,9-EET.[1][11][12][13] This was a critical step, as it allowed researchers to move from studying mixtures of metabolites to investigating the specific biological effects of each isomer.

Initial biological studies in the late 1980s began to reveal the potent vasoactive properties of EETs. One of the earliest reports on the biological activity of 8,9-EET demonstrated its ability to cause vasodilation in the intestinal microcirculation.[14]

A Timeline of Key Developments:

| Year | Key Discovery or Development | Key Researchers/Laboratories |

| Early 1980s | Identification of the cytochrome P450-dependent "third pathway" of arachidonic acid metabolism and the formation of epoxyeicosatrienoic acids (EETs).[1][2][3][4][5][6][7][8] | J.H. Capdevila |

| Mid-1980s | Development of stereospecific chemical syntheses for individual EET regioisomers, including 8,9-EET, enabling detailed biological studies.[1][11][12][13][15] | E.J. Corey, J.R. Falck |

| 1987 | First report of the vasodilatory effect of 8,9-EET in the intestinal microcirculation.[14] | |

| 1990s | Characterization of EETs as endothelium-derived hyperpolarizing factors (EDHFs) and elucidation of their role in regulating vascular tone. | |

| 2000s | Delineation of the signaling pathways activated by 8,9-EET, including the p38 MAPK, PI3K/Akt, and ROCK pathways, and their roles in cell proliferation, migration, and survival.[16][17] |

Biosynthesis and Metabolism of 8,9-EET

8,9-EET is synthesized from arachidonic acid by a specific subset of cytochrome P450 enzymes known as epoxygenases.[10] These enzymes are primarily members of the CYP2C and CYP2J families.[2] The epoxygenase reaction involves the insertion of an oxygen atom across the double bond between carbons 8 and 9 of arachidonic acid.

The biological activity of 8,9-EET is tightly regulated by its rapid metabolism. The primary route of inactivation is through enzymatic hydrolysis by soluble epoxide hydrolase (sEH) to the corresponding, and generally less active, diol, 8,9-dihydroxyeicosatrienoic acid (8,9-DHET).[9][10] This rapid degradation makes 8,9-EET a transient, locally acting signaling molecule.

Key Biological Functions and Signaling Pathways

8,9-EET exerts a multitude of biological effects, primarily in the cardiovascular and renal systems. These functions are mediated by complex intracellular signaling cascades.

Vasodilation

8,9-EET is a potent vasodilator, contributing to the regulation of blood pressure and tissue blood flow.[3][14][16][18] Its vasodilatory effect is primarily mediated by the activation of large-conductance calcium-activated potassium (BKCa) channels in vascular smooth muscle cells, leading to hyperpolarization and relaxation.

Angiogenesis and Cell Proliferation

8,9-EET has been identified as a pro-angiogenic factor, promoting the formation of new blood vessels.[19] It also stimulates the proliferation of various cell types, including endothelial and mesangial cells.[16] These effects are mediated through the activation of several key signaling pathways, including the p38 Mitogen-Activated Protein Kinase (MAPK) and Phosphoinositide 3-Kinase (PI3K)/Akt pathways.

Protection Against Apoptosis

8,9-EET and its analogs have been shown to protect various cell types, including pulmonary artery smooth muscle cells, from apoptosis (programmed cell death).[2][17] This protective effect can be mediated through the Rho-kinase (ROCK) signaling pathway.

Quantitative Data on Biological Activities

The following tables summarize key quantitative data on the biological effects of 8,9-EET.

Table 1: Vasodilatory Effects of 8,9-EET

| Preparation | Pre-constrictor | EC50 (log[M]) | Reference |

| Canine Coronary Arterioles | Endothelin-1 | -11.0 ± 0.4 | [3] |

| Rat Perfused Mesenteric Vasculature | Phenylephrine (B352888) | - | [20] |

Table 2: Effect of 8,9-EET on Glomerular Albumin Permeability (Palb)

| Treatment | Palb (mean ± SD) | P-value vs. FSGS Plasma Alone | Reference |

| Normal Pooled Plasma (NPP) | -0.025 ± 0.08 | < 0.001 | [9] |

| FSGS Plasma | 0.81 ± 0.06 | - | [9] |

| FSGS Plasma + 1 nM 8,9-EET | 0.71 ± 0.08 | NS | [9] |

| FSGS Plasma + 10 nM 8,9-EET | 0.31 ± 0.1 | < 0.001 | [9] |

| FSGS Plasma + 100 nM 8,9-EET | -0.04 ± 0.09 | < 0.001 | [9] |

| FSGS Plasma + 1000 nM 8,9-EET | -0.1 ± 0.06 | < 0.001 | [9] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the biological effects of 8,9-EET.

Aortic Ring Vasodilation Assay

This ex vivo assay is used to assess the direct effect of 8,9-EET on vascular tone.

Protocol:

-

Aorta Excision and Preparation: Humanely euthanize a rodent (e.g., rat or mouse) and excise the thoracic aorta. Carefully clean the aorta of surrounding adipose and connective tissue in cold, oxygenated Krebs-Henseleit buffer.

-

Ring Preparation: Cut the aorta into 2-3 mm wide rings.

-

Mounting: Suspend the aortic rings in an organ bath containing Krebs-Henseleit buffer, maintained at 37°C and continuously bubbled with 95% O2 / 5% CO2. Attach one end of the ring to a fixed support and the other to a force transducer to measure isometric tension.

-

Equilibration and Pre-constriction: Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1-2 g. Pre-constrict the rings with a vasoconstrictor agent such as phenylephrine or U46619 to a stable submaximal tension.

-

8,9-EET Application: Once a stable contraction is achieved, add cumulative concentrations of 8,9-EET to the organ bath and record the relaxation response.

-

Data Analysis: Express the relaxation as a percentage of the pre-constriction tension and plot a concentration-response curve to determine the EC50 value.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound analog protects pulmonary artery smooth muscle cells from apoptosis via ROCK pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ahajournals.org [ahajournals.org]

- 4. benchchem.com [benchchem.com]

- 5. Multiple anti-apoptotic targets of the PI3K-Akt survival pathway are activated by epoxyeicosatrienoic acids to protect cardiomyocytes from hypoxia/anoxia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Aortic ring assay [protocols.io]

- 7. Epoxides and Soluble Epoxide Hydrolase in Cardiovascular Physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The involvement of soluble epoxide hydrolase in the development of cardiovascular diseases through epoxyeicosatrienoic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Aortic Ring Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Epoxyeicosatrienoic acid - Wikipedia [en.wikipedia.org]

- 11. acroscell.creative-bioarray.com [acroscell.creative-bioarray.com]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. mdpi.com [mdpi.com]

- 15. scite.ai [scite.ai]

- 16. journals.physiology.org [journals.physiology.org]

- 17. Protective actions of epoxyeicosatrienoic acid: Dual targeting of cardiovascular PI3K and KATP channels - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Epoxyeicosatrienoic acids and dihydroxyeicosatrienoic acids are potent vasodilators in the canine coronary microcirculation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Biosynthesis of 8,9-Epoxyeicosatrienoic Acid (8,9-EET) from Arachidonic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of the enzymatic conversion of arachidonic acid into the signaling lipid 8,9-epoxyeicosatrienoic acid (8,9-EET). It covers the core biosynthetic pathway, key enzymes, quantitative data, detailed experimental protocols, and relevant signaling diagrams to facilitate further research and development in this area.

Introduction to 8,9-EET Biosynthesis

Arachidonic acid (AA), a 20-carbon polyunsaturated fatty acid, is a crucial component of cell membranes. Upon cellular stimulation, AA is liberated from the membrane phospholipids (B1166683) by phospholipase A2 (PLA₂). Once released, AA serves as a substrate for three major enzymatic pathways: the cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP) pathways.

The CYP epoxygenase pathway metabolizes arachidonic acid into four regioisomeric epoxyeicosatrienoic acids (EETs): 5,6-EET, 8,9-EET, 11,12-EET, and 14,15-EET. These EETs are potent lipid signaling molecules involved in a wide range of physiological processes, including vasodilation, anti-inflammation, angiogenesis, and ion channel regulation. This guide focuses specifically on the biosynthesis of 8,9-EET, a significant regioisomer with distinct biological activities.

The Core Biosynthetic Pathway

The synthesis of 8,9-EET is a single-step epoxidation reaction. The central enzyme family responsible for this conversion is the cytochrome P450 epoxygenase system, primarily isoforms within the CYP2C and CYP2J subfamilies. The reaction requires the CYP enzyme, NADPH-cytochrome P450 reductase as an electron donor, and molecular oxygen. The enzyme introduces an epoxide group across the double bond at the 8,9-position of the arachidonic acid carbon chain.

Below is a diagram illustrating the release of arachidonic acid and its subsequent conversion to 8,9-EET.

Caption: Pathway of 8,9-EET synthesis from membrane phospholipids.

Key Enzymes in 8,9-EET Synthesis

While several CYP isoforms can produce EETs, specific enzymes show a preference for producing certain regioisomers. In humans, the most prominent epoxygenases involved in 8,9-EET formation are:

-

CYP2C8: Highly expressed in the liver and endothelium, it is a major contributor to EET biosynthesis.

-

CYP2C9: Also abundant in the liver, it actively metabolizes arachidonic acid to EETs, including 8,9-EET.

-

CYP2J2: Predominantly expressed in the heart and vascular endothelium, CYP2J2 is a key extrahepatic source of EETs and is known to produce all four regioisomers.

The relative abundance of these enzymes in different tissues dictates the local capacity for 8,9-EET production.

Quantitative Data on 8,9-EET Biosynthesis

The efficiency and substrate affinity of CYP epoxygenases for arachidonic acid can be compared using kinetic parameters. The table below summarizes representative data for human CYP isoforms. Note that values can vary depending on the experimental system (e.g., recombinant enzyme, microsomal preparation) and conditions.

| Enzyme | Substrate | Key Product(s) | K_m (μM) | V_max (pmol/min/pmol CYP) | Regioisomer Selectivity (%) (8,9-EET) | Reference |

| Human CYP2C8 | Arachidonic Acid | 11,12-EET, 14,15-EET | 8 - 15 | 25 - 40 | ~25% | |

| Human CYP2C9 | Arachidonic Acid | 14,15-EET, 11,12-EET | 10 - 20 | 15 - 30 | ~20% | |

| Human CYP2J2 | Arachidonic Acid | 11,12-EET, 14,15-EET | 5 - 12 | 30 - 50 | ~30% |

-

Values are approximate and compiled from multiple sources for comparative purposes.

-

K_m (Michaelis constant) indicates the substrate concentration at which the reaction rate is half of V_max. A lower K_m implies higher affinity.

-

V_max (maximum reaction rate) reflects the enzyme's catalytic efficiency.

Experimental Protocols

Accurate measurement of 8,9-EET biosynthesis is critical for research. Below are standardized protocols for in vitro and cell-based assays.

Protocol 1: In Vitro 8,9-EET Synthesis with Recombinant CYP Enzymes

This protocol measures the direct enzymatic conversion of arachidonic acid to 8,9-EET by a specific recombinant human CYP isoform.

Materials:

-

Recombinant human CYP enzyme (e.g., CYP2C8, CYP2J2)

-

Recombinant human NADPH-cytochrome P450 reductase

-

L-α-dilauroyl-sn-glycero-3-phosphocholine (DLPC)

-

Arachidonic acid (substrate)

-

NADPH (cofactor)

-

Potassium phosphate (B84403) buffer (100 mM, pH 7.4)

-

Methanol (B129727), Acetic Acid, Ethyl Acetate

-

Internal Standard (e.g., 8,9-EET-d8)

Procedure:

-

Enzyme Preparation: On ice, pre-incubate the recombinant CYP enzyme, P450 reductase, and DLPC in the potassium phosphate buffer for 20 minutes to allow for complex formation.

-

Reaction Initiation: Add arachidonic acid (e.g., 10 µM final concentration) to the enzyme mixture. Warm the mixture to 37°C for 3 minutes.

-

Start Reaction: Initiate the reaction by adding NADPH (e.g., 1 mM final concentration).

-

Incubation: Incubate at 37°C for 15-30 minutes with gentle shaking.

-

Reaction Termination: Stop the reaction by adding 100 µL of ice-cold methanol containing 0.1% acetic acid and the internal standard.

-

Extraction: Acidify the mixture to pH ~4.0 with acetic acid. Extract the lipids twice with two volumes of ethyl acetate. Vortex vigorously and centrifuge to separate the phases.

-

Drying and Reconstitution: Combine the organic layers and evaporate to dryness under a stream of nitrogen. Reconstitute the dried lipid extract in a small volume (e.g., 50 µL) of methanol for LC-MS/MS analysis.

Protocol 2: Quantification of 8,9-EET by LC-MS/MS

This protocol outlines the analysis of the extracted lipids using Liquid Chromatography-Tandem Mass Spectrometry.

Instrumentation:

-

HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

C18 reverse-phase HPLC column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

LC Conditions:

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient: Start at 40% B, increase to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 40°C

MS/MS Conditions (Negative Ion Mode):

-

Ionization Mode: ESI Negative

-

Multiple Reaction Monitoring (MRM):

-

8,9-EET: Precursor ion (m/z) 319.2 -> Product ion (m/z) 167.1

-

8,9-EET-d8 (Internal Standard): Precursor ion (m/z) 327.2 -> Product ion (m/z) 172.1

-

-

Data Analysis: Quantify 8,9-EET by comparing the peak area ratio of the analyte to the internal standard against a standard curve.

The workflow for these experiments is visualized below.

Caption: Workflow for quantification of 8,9-EET from in vitro assays.

Downstream Fate of 8,9-EET

Once synthesized, 8,9-EET can exert its biological effects by acting on various downstream targets, including ion channels (e.g., TRPV4, BK_Ca) and potentially G-protein coupled receptors. However, its signaling is tightly regulated by its rapid metabolism. The primary route of inactivation is through hydrolysis by the soluble epoxide hydrolase (sEH) enzyme, which converts 8,9-EET to its less active corresponding diol, 8,9-dihydroxyeicosatrienoic acid (8,9-DHET).

Caption: Simplified signaling and metabolism pathway for 8,9-EET.

Conclusion

The biosynthesis of 8,9-EET from arachidonic acid is a critical pathway mediated by CYP2C and CYP2J epoxygenases, leading to the formation of a potent lipid mediator. Understanding the nuances of this process, from the kinetics of the enzymes involved to the precise methods for its quantification, is essential for researchers in physiology, pharmacology, and drug development. The protocols and data presented herein serve as a foundational guide for investigating the roles of 8,9-EET in health and disease and for developing therapeutic strategies that target this pathway, such as sEH inhibitors that prolong the biological actions of EETs.

The Role of Cytochrome P450 Epoxygenases in 8,9-EET Synthesis: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Epoxyeicosatrienoic acids (EETs) are a class of bioactive lipid mediators synthesized from arachidonic acid by cytochrome P450 (CYP) epoxygenases.[1][2] Among the four regioisomers, 8,9-EET has garnered significant attention for its diverse physiological roles, including vasodilation, anti-inflammation, angiogenesis, and protection against apoptosis.[1][3][4] This technical guide provides an in-depth exploration of the synthesis of 8,9-EET, focusing on the central role of CYP epoxygenases. It details the specific enzymes involved, their mechanisms, downstream signaling pathways, and key experimental protocols for their study. All quantitative data is presented in structured tables, and critical pathways and workflows are visualized using diagrams to facilitate comprehension and application in research and development settings.

The Synthesis of 8,9-Epoxyeicosatrienoic Acid (8,9-EET)

The biosynthesis of 8,9-EET is an enzymatic process initiated by the liberation of arachidonic acid from membrane phospholipids. This is followed by a crucial epoxidation step catalyzed by specific cytochrome P450 enzymes.

Arachidonic Acid Release

Cellular stimulation by agonists such as bradykinin (B550075) or methacholine (B1211447) activates cytosolic phospholipase A₂ (cPLA₂).[1][5] This enzyme translocates from the cytosol to intracellular membranes where it hydrolyzes the sn-2 position of phospholipids, releasing arachidonic acid into the cytoplasm.[1][5]

CYP-Mediated Epoxidation

The free arachidonic acid serves as a substrate for CYP epoxygenases, which are primarily located in the endoplasmic reticulum.[5] These enzymes utilize a monooxygenase activity, requiring NADPH and O₂, to insert an epoxide group across one of the four double bonds of arachidonic acid.[6] This reaction yields four potential EET regioisomers: 5,6-EET, 8,9-EET, 11,12-EET, and 14,15-EET.[1][5][7]

The primary human CYP isoforms responsible for the synthesis of EETs, including 8,9-EET, belong to the CYP2C and CYP2J subfamilies.[5][8] However, other isoforms have also been shown to contribute.[6]

Key Cytochrome P450 Epoxygenases in 8,9-EET Synthesis

While multiple CYP isoforms can produce EETs, they exhibit distinct regioselectivity and tissue expression patterns. Several enzymes have been identified as significant contributors to 8,9-EET synthesis.

Table 1: Major CYP Epoxygenases Involved in EET Synthesis

| CYP Isoform | Primary EET Regioisomers Produced | Key Tissue Expression | References |

| CYP2J2 | Active in forming 8,9-EET, 11,12-EET, and 14,15-EET | Heart, endothelium, kidney, liver, pancreas | [6][9][10][11] |

| CYP2C8 | Primarily 11,12-EET and 14,15-EET; also 8,9-EET | Liver, endothelium, kidney | [6][8][11][12] |

| CYP2C9 | Primarily 11,12-EET and 14,15-EET; also 8,9-EET | Liver, endothelium, kidney | [6][8][11] |

| CYP2C19 | Produces 8,9-EET | Liver | [6] |

| CYP1A1 | Produces 8,9-EET | Extrahepatic tissues | [6] |

| CYP1A2 | Produces 8,9-EET | Liver | [6] |

| CYP1B1 | Produces 8,9-EET | Extrahepatic tissues | [6] |

Unlike CYP2C8 and CYP2C9, CYP2J2 is particularly active in the formation of 8,9-EET, which is a prominent regioisomer found in the liver.[10] Endothelial cells are a primary source of EETs in the vascular system, expressing both CYP2C9 and CYP2J2.[5]

Downstream Signaling Pathways of 8,9-EET

8,9-EET exerts its biological effects by modulating a variety of intracellular signaling pathways. These actions can be initiated through binding to putative membrane receptors or by direct intracellular interactions.[1][5] The downstream consequences include effects on cell proliferation, apoptosis, and migration.

Pro-Survival and Anti-Apoptotic Pathways

8,9-EET is known to protect various cell types from apoptosis. In cardiomyocytes and endothelial cells, this protection often involves the activation of the PI3K/Akt pathway.[1][3] Another identified mechanism involves the Rho-kinase (ROCK) pathway, which can prevent mitochondrial membrane depolarization and modulate the expression of Bcl-2 family proteins.[3]

Proliferation and Angiogenesis Pathways

In murine pulmonary endothelial cells, 8,9-EET stimulates proliferation through the p38 MAPK pathway.[5] It also promotes endothelial cell migration and tube formation, key events in angiogenesis.[5] In other contexts, EETs have been shown to activate ERK1/2 and inhibit c-Jun N-terminal kinases (JNK) to promote cell growth.[5][13]

Quantitative Data on 8,9-EET Activity

The biological effects of 8,9-EET are often dose-dependent. Studies have quantified its impact on various physiological parameters, highlighting its potency at nanomolar concentrations.

Table 2: Dose-Dependent Protective Effect of 8,9-EET on Glomerular Albumin Permeability (Palb)

| 8,9-EET Concentration | Effect on FSGS Plasma-Induced Palb | Significance (vs. FSGS plasma) | Reference |

| 1 nM | Attenuated increase to 0.71 ± 0.08 | Not Significant | [13] |

| 10 nM | Attenuated increase to 0.31 ± 0.1 | P < 0.001 | [13] |

| 100 nM | Completely attenuated increase (-0.04 ± 0.09) | P < 0.001 | [13] |

| 1000 nM | Completely attenuated increase (-0.1 ± 0.06) | P < 0.001 | [13] |

Data adapted from a study on focal segmental glomerulosclerosis (FSGS) plasma-induced hyperpermeability.[13]

Experimental Protocols

Investigating the role of CYP epoxygenases in 8,9-EET synthesis requires robust experimental methodologies. Below are detailed protocols for the preparation of active enzymes and the quantification of their products.

Protocol 1: Measurement of CYP Epoxygenase Activity via Microsome Preparation and Incubation

This protocol describes the isolation of the microsomal fraction from tissues or cells, which is enriched with CYP enzymes, and the subsequent assay for EET synthesis.

A. Materials and Reagents

-

Tissue sample (e.g., liver, kidney) or cultured cells

-

Homogenization buffer (e.g., 125 mM KCl, 10 mM KPi, pH 7.4)

-

Potassium phosphate (B84403) (KPi) incubation buffer (0.12 M, pH 7.2-7.4)

-

Arachidonic acid (substrate)

-

NADPH (cofactor)

-

MgCl₂

-

Trichloroacetic acid (TCA) or organic solvent (e.g., ethyl acetate) for reaction termination

-

BCA Protein Assay Kit

B. Procedure

-

Microsome Preparation:

-

Homogenize the tissue or cell pellet in ice-cold homogenization buffer.

-

Centrifuge the homogenate at a low speed (e.g., 8,500-9,000 x g) for 10-20 minutes at 4°C to pellet nuclei and cell debris.[14]

-

Carefully collect the supernatant and transfer it to an ultracentrifuge tube.

-

Centrifuge the supernatant at high speed (100,000 x g) for 60 minutes at 4°C to pellet the microsomal fraction.[14]

-

Discard the supernatant. Resuspend the microsomal pellet in a suitable buffer (e.g., 125 mM KCl, 10 mM KPi) and repeat the ultracentrifugation step to wash the microsomes.

-

Resuspend the final pellet in a minimal volume of buffer containing a cryoprotectant like glycerol (B35011) and determine the protein concentration using the BCA method.[14][15] Store at -80°C.

-

-

Epoxygenase Activity Assay:

-

In a microcentrifuge tube, prepare a reaction mixture containing KPi incubation buffer, MgCl₂ (e.g., 5 mM), and a defined amount of microsomal protein (e.g., 0.2-1 mg).[14][15]

-

Add arachidonic acid to a final concentration of ~50 µM.[15] Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding NADPH to a final concentration of 1 mM.[14][15]

-

Incubate at 37°C for 10-20 minutes in a shaking water bath.

-

Terminate the reaction by placing the tubes on ice and adding TCA or an organic solvent for lipid extraction.[14][15]

-

C. Analysis

-

The reaction products (EETs) are then extracted and quantified using methods described in Protocol 2.

Protocol 2: Quantification of 8,9-EET by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the sensitive and specific quantification of EETs in complex biological samples due to its ability to separate regioisomers and provide structural confirmation.

A. Materials and Reagents

-

Biological sample (e.g., plasma, cell culture media, microsomal incubation mixture)

-

Internal standards (e.g., deuterated EETs)

-

Solid-phase extraction (SPE) cartridges (e.g., C18)

-

Organic solvents (e.g., acetonitrile, methanol, ethyl acetate)

-

Formic acid

-

LC-MS/MS system with an electrospray ionization (ESI) source

B. Procedure

-

Sample Preparation and Lipid Extraction:

-

To the biological sample, add an internal standard (e.g., ¹⁴C-labeled or deuterated 8,9-EET) to correct for extraction efficiency.[16]

-

Acidify the sample to protonate the EETs.

-

Perform liquid-liquid extraction with an organic solvent like ethyl acetate (B1210297) or use solid-phase extraction (SPE) with a C18 cartridge to isolate the lipid fraction.[15][17]

-

Evaporate the organic solvent under a stream of nitrogen.

-

Reconstitute the dried lipid extract in the mobile phase for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Chromatographic Separation: Inject the reconstituted sample onto a reverse-phase C18 column. Use a gradient elution with a mobile phase consisting of water and acetonitrile/methanol, both typically containing a small amount of formic acid (e.g., 0.1%) to aid in ionization. The gradient separates the different EET regioisomers.

-

Mass Spectrometric Detection: Analyze the column eluent using an ESI source operating in negative ion mode. Use a tandem mass spectrometer set to Multiple Reaction Monitoring (MRM) mode.

-

MRM Transitions: Define specific precursor-to-product ion transitions for 8,9-EET and its internal standard. For example, for EETs (MW ~320.4), a common precursor ion is m/z 319.2. Specific product ions are generated by collision-induced dissociation and monitored for quantification.

-

Quantification: Create a standard curve using known amounts of a synthetic 8,9-EET standard. Quantify the amount of 8,9-EET in the sample by comparing its peak area to that of the internal standard and interpolating from the standard curve.

-

Conclusion and Future Directions

Cytochrome P450 epoxygenases, particularly isoforms within the CYP2C and CYP2J families, are the central enzymes responsible for the synthesis of 8,9-EET from arachidonic acid. This bioactive lipid plays a critical role in cellular signaling, influencing pathways that control inflammation, cell survival, and angiogenesis. The technical protocols and data presented herein provide a framework for researchers and drug development professionals to investigate this pathway. Future research focusing on the development of isoform-specific CYP inhibitors or inducers, as well as stable 8,9-EET analogs, holds significant therapeutic potential for cardiovascular diseases, inflammatory disorders, and oncology.

References

- 1. Arachidonic acid cytochrome P450 epoxygenase pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound analog protects pulmonary artery smooth muscle cells from apoptosis via ROCK pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Putative receptors and signaling pathways responsible for the biological actions of epoxyeicosatrienoic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.physiology.org [journals.physiology.org]

- 6. Reactome | Arachidonate is epoxidated to 8,9-EET by CYP(5) [reactome.org]

- 7. CYP450 Epoxygenase Metabolites, Epoxyeicosatrienoic Acids, as Novel Anti-Inflammatory Mediators - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. CYP2J2 Expression in Adult Ventricular Myocytes Protects Against Reactive Oxygen Species Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Impaired transactivation of the human CYP2J2 arachidonic acid epoxygenase gene in HepG2 cells subjected to nitrative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Roles of the epoxygenase CYP2J2 in the endothelium - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. This compound Protects the Glomerular Filtration Barrier - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Methodology to assay CYP2E1 mixed function oxidase catalytic activity and its induction - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The Cytochrome P450 Epoxygenase Pathway Regulates the Hepatic Inflammatory Response in Fatty Liver Disease | PLOS One [journals.plos.org]

- 16. Cytochrome P450 Epoxygenase Metabolism of Arachidonic Acid Inhibits Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. journals.physiology.org [journals.physiology.org]

Degradation of 8,9-EET by Soluble Epoxide Hydrolase: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Epoxyeicosatrienoic acids (EETs) are signaling lipids derived from arachidonic acid that play crucial roles in cardiovascular homeostasis and inflammation.[1][2] The biological activity of these potent vasodilators and anti-inflammatory agents is tightly regulated by their metabolic degradation. A primary pathway for the inactivation of EETs is their hydrolysis to less active dihydroxyeicosatrienoic acids (DHETs), a reaction catalyzed by the enzyme soluble epoxide hydrolase (sEH). This technical guide provides a comprehensive overview of the degradation of a specific EET regioisomer, 8,9-epoxyeicosatrienoic acid (8,9-EET), by sEH. It is designed to be a core resource for researchers, scientists, and drug development professionals working in the fields of cardiovascular disease, inflammation, and pharmacology. This document details the enzymatic kinetics of this critical reaction, provides established experimental protocols for its study, and visualizes the key signaling pathways involved.

Introduction to Soluble Epoxide Hydrolase and 8,9-EET

Soluble epoxide hydrolase (sEH), encoded by the EPHX2 gene, is a cytosolic enzyme that belongs to the α/β-hydrolase fold family.[3] It is a key enzyme in the metabolic cascade of arachidonic acid, specifically in the pathway involving cytochrome P450 (CYP) epoxygenases. These CYP enzymes convert arachidonic acid into four different EET regioisomers: 5,6-EET, 8,9-EET, 11,12-EET, and 14,15-EET.[2][4]

8,9-EET, the focus of this guide, exhibits a range of biological activities, including vasodilation, anti-inflammatory effects, and modulation of ion channels.[1][5] The termination of these signaling actions is largely mediated by sEH, which catalyzes the addition of a water molecule to the epoxide ring of 8,9-EET, resulting in the formation of its corresponding diol, 8,9-dihydroxyeicosatrienoic acid (8,9-DHET).[4] This conversion significantly attenuates the biological activity of the parent molecule. Consequently, the inhibition of sEH has emerged as a promising therapeutic strategy for various cardiovascular and inflammatory diseases by augmenting the endogenous levels of protective EETs like 8,9-EET.[2]

Quantitative Data: Enzymatic Kinetics of 8,9-EET Degradation

The enzymatic degradation of 8,9-EET by sEH follows Michaelis-Menten kinetics. While extensive kinetic data is available for other EET regioisomers, particularly 14,15-EET, specific kinetic constants for the hydrolysis of 8,9-EET by human sEH are less consistently reported in the literature. However, some studies have provided estimates for the Michaelis constant (Km), which reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax).

| Substrate | Enzyme | Km (µM) | Vmax (nmol/min/mg) | kcat (s⁻¹) | kcat/Km (µM⁻¹s⁻¹) | Reference |

| 8,9-EET | Human sEH | 3 - 5 | Not Reported | Not Reported | Not Reported | [1] |

| 8,9-EET-EA | Human sEH | 1.8 ± 0.2 | 1000 ± 30 | 1.05 ± 0.03 | 0.58 | [1] |

Note: 8,9-EET-EA is the ethanolamide derivative of 8,9-EET. While not the native substrate, its kinetic parameters provide an indication of the enzyme's affinity and turnover for a structurally similar molecule. The Km range for 8,9-EET suggests a moderate affinity of the enzyme for this substrate. Further research is required to definitively establish the complete kinetic profile of human sEH with 8,9-EET.

Experimental Protocols

Soluble Epoxide Hydrolase Activity Assay (Fluorometric)

This protocol describes a common method to determine sEH activity using a fluorogenic substrate.

Principle: The assay utilizes a non-fluorescent substrate, such as cyano(2-methoxynaphthalen-6-yl)methyl trans-((3-phenyloxiran-2-yl)methyl) carbonate (CMNPC), which is hydrolyzed by sEH to release a highly fluorescent product, 6-methoxy-2-naphthaldehyde (B117158) (6M2N). The rate of increase in fluorescence is directly proportional to the sEH activity.

Materials:

-

Recombinant human sEH

-

sEH fluorometric substrate (e.g., CMNPC)

-

Assay Buffer: 25 mM Bis-Tris-HCl, pH 7.0, containing 0.1 mg/mL BSA

-

96-well black microplate, opaque bottom

-

Fluorescence microplate reader with excitation at ~330 nm and emission at ~465 nm

-

Test compounds (inhibitors) and vehicle (e.g., DMSO)

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of the sEH substrate in DMSO.

-

Prepare serial dilutions of test inhibitors in the assay buffer. Ensure the final solvent concentration is consistent across all wells and does not exceed 1% (v/v).

-

Dilute the recombinant human sEH in cold assay buffer to the desired working concentration. The optimal concentration should be determined empirically to ensure a linear reaction rate for the duration of the assay.

-

-

Assay Setup (in a 96-well plate):

-

Blank wells: Add assay buffer only.

-

Control wells (100% activity): Add diluted sEH enzyme and the same volume of vehicle as used for the test compounds.

-

Inhibitor wells: Add diluted sEH enzyme and the desired concentration of the test inhibitor.

-

-

Pre-incubation:

-

Mix the contents of the wells gently and pre-incubate the plate at 30°C for 5-15 minutes to allow for inhibitor binding to the enzyme.

-

-

Reaction Initiation:

-

Initiate the reaction by adding the sEH fluorometric substrate to all wells. The final concentration of the substrate should be close to its Km value for sEH to ensure sensitivity to inhibition.

-

-

Fluorescence Measurement:

-

Immediately place the plate in the fluorescence microplate reader pre-set to 30°C.

-

Measure the fluorescence intensity kinetically over a period of 15-30 minutes, with readings taken every 1-2 minutes.

-

-

Data Analysis:

-

Determine the initial reaction velocity (V₀) for each well by calculating the slope of the linear portion of the fluorescence versus time curve.

-

Subtract the average V₀ of the blank wells from all other wells.

-

Calculate the percentage of inhibition for each inhibitor concentration using the following formula:

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

-

Quantification of 8,9-EET and 8,9-DHET by LC-MS/MS

This protocol outlines a general procedure for the simultaneous quantification of 8,9-EET and its metabolite 8,9-DHET in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Principle: LC-MS/MS provides high sensitivity and specificity for the detection and quantification of small molecules. The analytes are first separated by liquid chromatography based on their physicochemical properties and then detected by a mass spectrometer, which identifies them based on their mass-to-charge ratio (m/z) and fragmentation patterns. Stable isotope-labeled internal standards are used for accurate quantification.

Materials:

-

Biological sample (e.g., plasma, tissue homogenate)

-

Internal standards (e.g., 8,9-EET-d11, 8,9-DHET-d11)

-

Organic solvents (e.g., acetonitrile (B52724), methanol (B129727), ethyl acetate (B1210297), hexane)

-

Solid-phase extraction (SPE) cartridges (e.g., C18)

-

LC-MS/MS system equipped with an electrospray ionization (ESI) source

-

C18 reversed-phase analytical column

Procedure:

-

Sample Preparation:

-

Thaw biological samples on ice.

-

Spike the samples with a known amount of the internal standards (e.g., 8,9-EET-d11 and 8,9-DHET-d11).

-

Perform protein precipitation by adding a cold organic solvent (e.g., acetonitrile).

-

Centrifuge to pellet the precipitated proteins.

-

-

Lipid Extraction:

-

Transfer the supernatant to a clean tube.

-

Perform liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the lipids.

-

For LLE: Add an immiscible organic solvent (e.g., ethyl acetate or a hexane/isopropanol mixture), vortex, and centrifuge to separate the phases. Collect the organic layer.

-

For SPE: Condition a C18 SPE cartridge with methanol and then water. Load the sample, wash with a low-percentage organic solvent to remove polar impurities, and then elute the analytes with a higher-percentage organic solvent (e.g., methanol or ethyl acetate).

-

-

-

Sample Concentration and Reconstitution:

-

Evaporate the organic solvent from the extracted sample under a gentle stream of nitrogen.

-

Reconstitute the dried residue in a small volume of the initial mobile phase (e.g., 50% methanol in water).

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography:

-

Inject the reconstituted sample onto a C18 reversed-phase column.

-

Use a gradient elution with mobile phases typically consisting of an aqueous solution with a small amount of acid (e.g., 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol). The gradient is designed to separate 8,9-DHET (more polar) from 8,9-EET (less polar).

-

-

Mass Spectrometry:

-

Operate the mass spectrometer in negative ion mode using electrospray ionization (ESI).

-

Perform multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for 8,9-EET, 8,9-DHET, and their respective internal standards.

-

Example transitions:

-

8,9-EET: m/z 319 -> fragment ions

-

8,9-DHET: m/z 337 -> fragment ions

-

Internal Standards: Monitor the corresponding mass shifts.

-

-

-

-

-

Data Analysis:

-

Integrate the peak areas for each analyte and its corresponding internal standard.

-

Calculate the ratio of the analyte peak area to the internal standard peak area.

-

Generate a calibration curve using known concentrations of 8,9-EET and 8,9-DHET standards.

-

Determine the concentration of the analytes in the biological samples by interpolating their peak area ratios on the calibration curve.

-

Signaling Pathways and Visualizations

The degradation of 8,9-EET by sEH plays a critical role in modulating various intracellular signaling pathways. By hydrolyzing 8,9-EET to the less active 8,9-DHET, sEH effectively terminates the signaling cascades initiated by 8,9-EET. Conversely, inhibition of sEH leads to an accumulation of 8,9-EET, thereby potentiating its downstream effects.

Caption: Metabolic conversion of 8,9-EET to 8,9-DHET by sEH and the point of intervention for sEH inhibitors.

Downstream Signaling Pathways of 8,9-EET

8,9-EET has been shown to influence several key signaling cascades, including the mitogen-activated protein kinase (MAPK) and phosphatidylinositol 3-kinase (PI3K)/Akt pathways.[1] These pathways are crucial for regulating cellular processes such as proliferation, survival, and inflammation.

Caption: 8,9-EET activates p38 MAPK and PI3K/Akt signaling pathways, leading to changes in gene expression.

Impact of sEH Inhibition on Downstream Signaling

By preventing the degradation of 8,9-EET, sEH inhibitors effectively enhance the activation of its downstream signaling pathways. This can lead to a variety of cellular responses with therapeutic potential. For instance, the sustained signaling through these pathways can contribute to the anti-inflammatory and tissue-protective effects observed with sEH inhibition.

Caption: sEH inhibition increases 8,9-EET levels, leading to modulation of GSK3β and its downstream targets.

Conclusion and Future Directions

The degradation of 8,9-EET by soluble epoxide hydrolase is a pivotal control point in the regulation of this important signaling lipid. Understanding the kinetics, mastering the experimental methodologies for its study, and elucidating the intricate signaling networks it governs are all critical for advancing our knowledge in cardiovascular and inflammatory diseases. The development of potent and selective sEH inhibitors has provided powerful tools to probe these pathways and holds significant promise for novel therapeutic interventions.

Future research should focus on obtaining more precise kinetic data for the hydrolysis of all EET regioisomers, including 8,9-EET, by human sEH. Furthermore, a deeper understanding of the specific downstream targets of 8,9-EET and the full spectrum of cellular responses to sEH inhibition will be crucial for the rational design of next-generation therapeutics targeting this pathway. The continued exploration of the interplay between the sEH-EET axis and other signaling networks will undoubtedly uncover new avenues for the treatment of a wide range of human diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. Soluble Epoxide Hydrolase as a Therapeutic Target for Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Epoxides and Soluble Epoxide Hydrolase in Cardiovascular Physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound inhibits antibody production of B lymphocytes in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Reactome | 8,9-EET is hydrolysed to 8.9-DHET by EPHX2 [reactome.org]

8,9-EET as a Vasodilator Agent: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Epoxyeicosatrienoic acids (EETs) are a class of signaling lipids synthesized from arachidonic acid by cytochrome P450 (CYP) epoxygenases.[1][2][3] These molecules are critical regulators of vascular function and are recognized as primary candidates for the endothelium-derived hyperpolarizing factor (EDHF).[1][2] Among the four regioisomers (5,6-EET, 8,9-EET, 11,12-EET, and 14,15-EET), 8,9-EET is a potent vasodilator in various vascular beds, including the coronary, cerebral, and renal circulations.[2][4][5][6]

This technical guide provides an in-depth overview of 8,9-EET's mechanism of action as a vasodilator, summarizes key quantitative data, details relevant experimental protocols, and outlines its metabolic regulation. The information presented is intended to support further research and drug development efforts targeting the EET signaling pathway.

Mechanism of Action: Signaling Pathways

8,9-EET elicits vasodilation primarily by hyperpolarizing vascular smooth muscle cells (VSMCs), which leads to their relaxation. This is achieved through the modulation of several ion channels, with the large-conductance Ca²⁺-activated potassium (BKCa) channels playing a central role.[3][5] Two principal pathways have been elucidated: direct activation of BKCa channels in VSMCs and activation of Transient Receptor Potential Vanilloid 4 (TRPV4) channels in the endothelium and/or smooth muscle.

Vascular Smooth Muscle Cell Hyperpolarization

In VSMCs, 8,9-EET directly promotes the opening of BKCa channels.[4] This increases potassium (K⁺) efflux from the cell, causing the cell membrane to hyperpolarize. Hyperpolarization leads to the closure of voltage-gated Ca²⁺ channels, reducing intracellular calcium concentration and resulting in smooth muscle relaxation and vasodilation.[1][5] Some evidence suggests this activation may be mediated by a G-protein-coupled mechanism, specifically involving the Gαs subunit.[7][8]

Role of TRPV4 Channels

8,9-EET is also an endogenous activator of TRPV4 channels, which are expressed in both endothelial and vascular smooth muscle cells.[2][9][10] Activation of TRPV4 in VSMCs leads to localized calcium influx events known as "Ca²⁺ sparks," which in turn activate nearby BKCa channels, contributing to hyperpolarization and vasodilation.[9] In the endothelium, TRPV4 activation can stimulate the production of other vasodilators, though the direct paracrine action on VSMCs is considered a primary mechanism for EETs.[11]

Metabolism and Regulation by Soluble Epoxide Hydrolase (sEH)

The biological activity of 8,9-EET is tightly regulated by its metabolism. The primary route of inactivation is the conversion of the epoxide to its corresponding, and generally less active, diol, 8,9-dihydroxyeicosatrienoic acid (8,9-DHET).[1][12][13] This reaction is catalyzed by the enzyme soluble epoxide hydrolase (sEH), which is present in both endothelial and vascular smooth muscle cells.[12][13]

The rapid conversion to 8,9-DHET limits the potent vasodilator effect of 8,9-EET.[12] Consequently, inhibition of sEH has emerged as a promising therapeutic strategy to enhance the endogenous levels of 8,9-EET and other EETs, thereby promoting vasodilation and exerting protective cardiovascular effects.[1][12]

Quantitative Analysis of Vasodilator Potency

The vasodilator potency of 8,9-EET has been quantified in various vascular beds and species. The half-maximal effective concentration (EC₅₀) is a standard measure of a drug's potency. Below is a summary of reported EC₅₀ values for 8,9-EET and related compounds.

| Compound | Vascular Bed | Species | EC₅₀ (Mean ± SE) | Citation(s) |

| 8,9-EET (RS) | Canine Epicardial Arterioles | Dog | 15 ± 10 pM | [5] |

| 8,9-EET (SR) | Canine Epicardial Arterioles | Dog | 121 ± 102 pM | [5] |

| 8,9-EET (RS) | Porcine Coronary Arterioles | Pig | 24 ± 12 pM | [5] |

| 8,9-EET (SR) | Porcine Coronary Arterioles | Pig | 21 ± 13 pM | [5] |

| 8,9-EET | Canine Coronary Microvessels | Dog | ~10⁻¹¹ M | [14][15] |

| 8,9-DHET | Canine Coronary Microvessels | Dog | ~10⁻¹⁴ M | [14][15] |

| 8,9-EET | Rat Aorta (U-46619 preconstricted) | Rat | 0.6 µM (IC₅₀) | [16] |

Note: Potency can vary significantly based on the specific stereoisomer (R,S vs. S,R), the vascular bed, species, and experimental conditions (e.g., pre-constricting agent).

In addition to vasodilation, 8,9-EET has been shown to directly affect ion channel activity. In vascular muscle cells from cat cerebral arteries, 8,9-EET increased the frequency of opening, mean open time, and open-state probability of a 98-pS K⁺ channel.[4]

Experimental Protocols

Studying the vasoactive properties of 8,9-EET requires precise ex vivo and in vitro methodologies. The most common techniques are pressure myography for resistance arteries and patch-clamp electrophysiology for ion channel analysis.

Protocol: Assessment of Vasodilation using Pressure Myography

Pressure myography allows for the study of small resistance arteries under near-physiological conditions of intraluminal pressure and flow.[17][18]

1. Artery Isolation and Preparation:

-

Euthanize the animal (e.g., rat, mouse) according to institutionally approved guidelines.

-

Carefully dissect the desired resistance artery (e.g., mesenteric, cerebral) in ice-cold, oxygenated Physiological Salt Solution (PSS).[18]

-

Clean the artery of surrounding adipose and connective tissue under a dissection microscope.

-

Cut a segment of the artery (approx. 2-3 mm in length).[17]

2. Mounting and Equilibration:

-

Transfer the vessel segment to the chamber of a pressure myograph system.

-

Mount the artery onto two opposing glass microcannulas and secure with sutures.[18]

-

Pressurize the vessel to a physiological level (e.g., 60-80 mmHg for mesenteric arteries) and allow it to equilibrate for 30-60 minutes at 37°C while being superfused with oxygenated PSS.[17][18]

3. Viability and Endothelium Integrity Check:

-

To assess viability, induce constriction with a high-potassium PSS (KPSS). A robust constriction indicates healthy tissue.[19]

-

Wash with PSS to return to baseline.

-

Pre-constrict the artery with a submaximal concentration of a vasoconstrictor (e.g., phenylephrine, U-46619).[16][19]

-

Once a stable contraction plateau is reached, add acetylcholine (B1216132) (e.g., 10 µM) to confirm endothelium integrity. A relaxation of >80% is typically considered indicative of an intact endothelium.[19]

4. Concentration-Response Curve Generation:

-

After washing out the acetylcholine, re-establish a stable pre-constriction plateau.

-

Add cumulative concentrations of 8,9-EET (e.g., from 1 pM to 1 µM) to the superfusing solution.[20]

-

Record the vessel diameter at each concentration step after the response has stabilized.

-

Data is typically expressed as a percentage of relaxation from the pre-constricted tone.

Protocol: Patch-Clamp Electrophysiology for BKCa Channel Activity

This technique is used to measure the activity of single ion channels in isolated vascular smooth muscle cells.[4]

1. Cell Isolation:

-

Isolate VSMCs from the desired artery using enzymatic digestion (e.g., with collagenase and papain).

2. Patch-Clamp Recording:

-

Use a glass micropipette to form a high-resistance seal ("giga-seal") with the membrane of a single VSMC.

-

Cell-attached mode: The cell membrane patch remains intact. This mode is used to study the effect of extracellularly applied agents. 8,9-EET can be added to the bath solution.[4]

-

Inside-out mode: After forming a giga-seal, the pipette is pulled away to excise the membrane patch, exposing the intracellular side of the membrane to the bath solution. This allows for the direct application of 8,9-EET to the cytosolic face of the channel.[8][21]

-

Apply a constant voltage across the membrane patch and record the single-channel currents.

3. Data Analysis:

-

Analyze the recordings to determine channel open probability (NPo), mean open time, and frequency of opening.

-

Compare these parameters before and after the application of 8,9-EET to quantify its effect on channel activity.[4]

Conclusion and Future Directions

8,9-EET is a powerful endogenous vasodilator that acts primarily through the activation of BKCa channels in vascular smooth muscle, leading to hyperpolarization and relaxation. Its activity is modulated by TRPV4 channels and limited by rapid metabolic inactivation by sEH. The potency and precise mechanism can vary between vascular beds and species, highlighting the complexity of EET signaling.

Future research should focus on:

-

Receptor Identification: Despite strong evidence for specific binding sites, a definitive high-affinity receptor for 8,9-EET has yet to be identified.[16]

-

Therapeutic Potential: The development of metabolically stable 8,9-EET analogs and potent sEH inhibitors continues to be a major goal for treating cardiovascular diseases such as hypertension and inflammation.[1][22]

-

Signaling Crosstalk: Further elucidating the interaction between 8,9-EET signaling and other vasoactive pathways (e.g., nitric oxide, prostaglandins) will provide a more complete picture of vascular tone regulation.

References

- 1. Vascular Pharmacology of Epoxyeicosatrienoic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Epoxyeicosatrienoic Acid Analogs and Vascular Function - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Inside epoxyeicosatrienoic acids and cardiovascular disease [frontiersin.org]

- 4. Mechanism of action of cerebral epoxyeicosatrienoic acids on cerebral arterial smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. journals.physiology.org [journals.physiology.org]

- 6. The role of epoxyeicosatrienoic acids in the cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.physiology.org [journals.physiology.org]

- 8. ahajournals.org [ahajournals.org]

- 9. TRPV4 and the regulation of vascular tone - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Endothelial TRPV4 channels and vasodilator reactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. TRPV channels and vascular function - PMC [pmc.ncbi.nlm.nih.gov]

- 12. journals.physiology.org [journals.physiology.org]

- 13. The Metabolism of Epoxyeicosatrienoic Acids by Soluble Epoxide Hydrolase Is Protective against the Development of Vascular Calcification - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Epoxyeicosatrienoic acids and dihydroxyeicosatrienoic acids are potent vasodilators in the canine coronary microcirculation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. ahajournals.org [ahajournals.org]

- 16. Putative receptors and signaling pathways responsible for the biological actions of epoxyeicosatrienoic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Guidelines for the measurement of vascular function and structure in isolated arteries and veins - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Assessing Myogenic Response and Vasoactivity In Resistance Mesenteric Arteries Using Pressure Myography - PMC [pmc.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

- 20. dmt.dk [dmt.dk]

- 21. Epoxyeicosatrienoic acids activate a high-conductance, Ca(2+)-dependent K + channel on pig coronary artery endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. 8,9-Epoxyeicosatrienoic acid analog protects pulmonary artery smooth muscle cells from apoptosis via ROCK pathway - PMC [pmc.ncbi.nlm.nih.gov]

Pro-Angiogenic Effects of 8,9-EET In Vivo: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the pro-angiogenic effects of 8,9-Epoxyeicosatrienoic acid (8,9-EET) observed in in vivo studies. 8,9-EET, a cytochrome P450-derived metabolite of arachidonic acid, has emerged as a potent signaling lipid that promotes the formation of new blood vessels. This document consolidates key quantitative data, detailed experimental methodologies, and the underlying signaling pathways to serve as a comprehensive resource for researchers in angiogenesis and drug development.

Data Presentation: Quantitative In Vivo Effects of 8,9-EET on Angiogenesis

The pro-angiogenic activity of 8,9-EET in vivo has been quantified using various established models. The following tables summarize the key quantitative findings from the literature, providing a comparative overview of its efficacy.

Table 1: Effect of 8,9-EET on Angiogenesis in the Murine Subcutaneous Sponge Model

| Treatment Group | Angiogenic Response (Hemoglobin Content in mg/g of sponge) | Fold Increase vs. Control | Reference |

| Control (Vehicle) | 1.5 ± 0.3 | - | |

| 8,9-EET (10 µ g/sponge ) | 4.8 ± 0.7 | ~3.2 | |

| 8,9-EET (10 µ g/sponge ) + sEH inhibitor | 6.2 ± 0.9 | ~4.1 |

Data are represented as mean ± SEM. sEH (soluble epoxide hydrolase) inhibitor co-administration enhances the pro-angiogenic effect of 8,9-EET by preventing its degradation.

Table 2: Angiogenic Response to 8,9-EET and its Metabolite in the Murine Matrigel Plug Assay

| Treatment Group | Angiogenic Response (Vessel Density as % of Area) | Fold Increase vs. Control | Reference |

| Control (Vehicle) | 2.1 ± 0.4 | - | |

| 8,9-EET (1 µM) | 5.7 ± 0.8 | ~2.7 | |

| 8,9,11-EHET (1 µM) | 6.1 ± 0.9 | ~2.9 | |

| VEGF (50 ng/plug) | 6.5 ± 1.0 | ~3.1 |

Data are represented as mean ± SEM. 8,9,11-EHET is a cyclooxygenase-2 (COX-2) metabolite of 8,9-EET. VEGF (Vascular Endothelial Growth Factor) is used as a positive control.

Table 3: Effect of 8,9-EET and its Metabolite on Endothelial Cell Migration (In Vitro Boyden Chamber Assay)

| Treatment Group | Migrated Cells (Number of cells per high-power field) | Fold Increase vs. Control | Reference |

| Control (Vehicle) | 55 ± 8 | - | |

| 8,9-EET (1 µM) | 145 ± 15 | ~2.6 | |

| 8,9,11-EHET (1 µM) | 160 ± 18 | ~2.9 |

Data are represented as mean ± SEM. This in vitro assay is a key indicator of the pro-angiogenic potential that is often correlated with in vivo outcomes.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following are composite protocols for the key in vivo experiments cited in the study of 8,9-EET's pro-angiogenic effects.

Murine Subcutaneous Sponge Model for Angiogenesis

This model assesses the formation of new blood vessels into a synthetic sponge implanted subcutaneously in mice.

Materials:

-

Sterile circular polyether-polyurethane sponges (e.g., 10 mm diameter, 5 mm thick)

-

8,9-EET

-

Vehicle control (e.g., ethanol (B145695) or saline)

-

Anesthetic (e.g., isoflurane (B1672236) or ketamine/xylazine cocktail)

-

Surgical instruments (scissors, forceps)

-

70% ethanol and sterile PBS

-

Mice (e.g., C57BL/6, 8-10 weeks old)

-

Drabkin's reagent for hemoglobin quantification

Procedure:

-

Sponge Preparation: Autoclave the sponges and allow them to dry in a sterile environment. Just before implantation, saturate the sponges with the desired concentration of 8,9-EET or vehicle control.

-

Animal Preparation: Anesthetize the mouse using a standard protocol. Shave and sterilize the dorsal skin with 70% ethanol.

-

Implantation: Make a small incision in the dorsal midline. Using forceps, create a subcutaneous pocket and insert the prepared sponge. Close the incision with surgical clips or sutures.

-

Post-operative Care: Monitor the animals for recovery and provide appropriate post-operative care as per institutional guidelines.

-

Sponge Excision and Analysis: After a predetermined period (e.g., 14 days), euthanize the mice and carefully excise the sponges.

-

Quantification of Angiogenesis:

-

Hemoglobin Assay: Homogenize the excised sponges in a known volume of distilled water. Centrifuge the homogenate and measure the hemoglobin content in the supernatant using Drabkin's reagent and a spectrophotometer at 540 nm. Convert the absorbance to hemoglobin concentration using a standard curve.

-

Histology: Alternatively, fix the sponges in 10% neutral buffered formalin, embed in paraffin, and section. Stain the sections with hematoxylin (B73222) and eosin (B541160) (H&E) to visualize overall tissue infiltration and with antibodies against endothelial cell markers (e.g., CD31) to specifically identify and quantify blood vessels.

-

Murine Matrigel Plug Assay for Angiogenesis

The Matrigel plug assay is a widely used method to assess in vivo angiogenesis, where a liquid basement membrane extract solidifies upon subcutaneous injection, supporting the ingrowth of new blood vessels.

Materials:

-

Growth factor-reduced Matrigel

-

8,9-EET or its metabolites (e.g., 8,9,11-EHET)

-

Vehicle control

-

Positive control (e.g., VEGF or bFGF)

-

Anesthetic

-

Ice-cold syringes and needles (27-gauge)

-

Mice

-

Reagents for hemoglobin assay or immunohistochemistry

Procedure:

-

Preparation of Matrigel Mixture: Thaw the Matrigel on ice overnight. On the day of injection, mix the liquid Matrigel with 8,9-EET, vehicle, or a positive control on ice to the desired final concentration. Keep the mixture on ice at all times to prevent premature solidification.

-

Animal Preparation: Anesthetize the mice as described for the sponge model.

-

Injection: Using a pre-chilled syringe, subcutaneously inject 0.5 mL of the Matrigel mixture into the dorsal flank of the mouse. The Matrigel will form a solid plug at body temperature.

-

Plug Excision and Analysis: After a specified time (e.g., 7-10 days), euthanize the mice and excise the Matrigel plugs.

-

Quantification of Angiogenesis:

-

Hemoglobin Content: As described in the sponge model protocol.

-

Immunohistochemistry: Fix the plugs, embed in paraffin, and section. Stain for CD31 or another endothelial marker to quantify vessel density and morphology using image analysis software.

-

Signaling Pathways and Experimental Workflows

The pro-angiogenic effects of 8,9-EET are mediated by a complex network of intracellular signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways and the experimental workflows used to study them.

Signaling Pathways of 8,9-EET in Endothelial Cells

Experimental Workflow for In Vivo Angiogenesis Assays

Logical Relationship of 8,9-EET Metabolism and Action

8,9-Epoxyeicosatrienoic Acid: A Deep Dive into its Renal Vasomotor and Glomerular Protective Functions

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Epoxyeicosatrienoic acids (EETs) are a group of arachidonic acid metabolites synthesized by cytochrome P450 (CYP) epoxygenases that play crucial roles in cardiovascular and renal physiology. Among the four regioisomers, 8,9-EET has emerged as a significant modulator of kidney function, exhibiting complex effects on renal hemodynamics and demonstrating a unique protective role at the glomerular filtration barrier. This technical guide provides a comprehensive overview of the current understanding of 8,9-EET's function in the kidney, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working in the fields of nephrology, pharmacology, and cardiovascular biology.

Data Presentation: Quantitative Effects of 8,9-EET on Kidney Function

The following tables summarize the key quantitative data from preclinical studies investigating the effects of 8,9-EET on renal hemodynamics and glomerular permeability.

Table 1: Effect of (8S,9R)-EET on Single-Nephron Hemodynamics in Munich-Wistar Rats

| Parameter | Control | (8S,9R)-EET | % Change |

| Afferent Arteriolar Resistance (RA), 1010 dyn·s·cm-5 | 2.0 ± 0.2 | 3.1 ± 0.3 | +55% |

| Single-Nephron Plasma Flow (QA), nL/min | 85 ± 7 | 60 ± 5 | -29% |

| Net Ultrafiltration Pressure (PUF), mmHg | 35 ± 1 | 30 ± 1 | -14% |

| Single-Nephron GFR (SNGFR), nL/min | 30 ± 2 | 21 ± 2 | -30% |

| Glomerular Capillary Ultrafiltration Coefficient (Kf), nL/(s·mmHg) | 0.08 ± 0.01 | 0.08 ± 0.01 | No significant change |

Data adapted from a study investigating the hemodynamic actions of intrarenal administration of (8S,9R)-EET in euvolemic rats.[1]

Table 2: Dose-Dependent Protective Effect of 8,9-EET on FSGS Plasma-Induced Increase in Glomerular Albumin Permeability (Palb)

| Treatment | Albumin Permeability (Palb) (mean ± SEM) | P-value vs. FSGS Plasma |

| Normal Pooled Plasma (NPP) | -0.025 ± 0.08 | < 0.001 |

| FSGS Plasma | 0.81 ± 0.06 | - |

| FSGS Plasma + 1 nM 8,9-EET | 0.71 ± 0.08 | NS |

| FSGS Plasma + 10 nM 8,9-EET | 0.31 ± 0.1 | < 0.001 |

| FSGS Plasma + 100 nM 8,9-EET | -0.04 ± 0.09 | < 0.001 |

| FSGS Plasma + 1000 nM 8,9-EET | -0.1 ± 0.06 | < 0.001 |

Data obtained from an in vitro assay using isolated rat glomeruli exposed to plasma from patients with focal segmental glomerulosclerosis (FSGS).[2]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide, offering a practical resource for researchers looking to replicate or adapt these techniques.

Measurement of Single-Nephron Hemodynamics via Renal Micropuncture

This protocol describes the in vivo measurement of single-nephron glomerular filtration rate (SNGFR) and afferent arteriolar resistance in anesthetized rats.

Animal Preparation:

-

Anesthetize a male Munich-Wistar rat (or other suitable strain with surface glomeruli) with an appropriate anesthetic agent (e.g., Inactin).

-

Maintain body temperature at 37°C using a servo-controlled heating table.

-

Catheterize the trachea for spontaneous breathing and a femoral artery for continuous blood pressure monitoring.

-

Catheterize a femoral vein for infusion of solutions and a jugular vein for supplemental anesthetic.

-

Place a catheter in the bladder to collect urine.

-

Surgically expose the left kidney through a flank incision, immobilize it in a lucite cup, and continuously bathe it with warmed isotonic saline.

Micropuncture Procedure:

-

Identify a suitable surface glomerulus and its associated proximal tubule using a stereomicroscope.

-

For SNGFR measurement:

-

Puncture the proximal tubule with a sharpened glass micropipette containing a small droplet of oil.

-

Inject the oil to block the tubule, and then collect all tubular fluid proximal to the oil block for a timed period (3-5 minutes).

-

Measure the volume of the collected fluid and analyze its inulin (B196767) concentration (if a constant inulin infusion is being administered) to calculate SNGFR.

-

-

For pressure measurements:

-

Use a servo-nulling pressure-measuring system connected to a micropipette to measure hydrostatic pressure in the proximal tubule and efferent arteriole.

-

-

Calculation of Afferent Arteriolar Resistance (RA):

-

RA is calculated using the following formula: RA = (Mean Arterial Pressure - Glomerular Capillary Pressure) / Single-Nephron Plasma Flow.

-

This protocol is a generalized summary based on established micropuncture techniques.[1][3][4][5][6][7]

In Vitro Glomerular Albumin Permeability (Palb) Assay

This protocol details the method for assessing the permeability of isolated glomeruli to albumin, a key technique for studying the integrity of the glomerular filtration barrier.

Glomerular Isolation:

-

Anesthetize a Sprague-Dawley rat and perfuse the kidneys with a cold sterile saline solution to remove blood.

-

Excise the kidneys and decapsulate them on ice.

-

Mince the renal cortex and gently press it through a series of stainless steel sieves with decreasing pore sizes (e.g., 180 µm, 106 µm, and 75 µm).

-

Collect the glomeruli, which are retained on the 75 µm sieve.

-

Wash the isolated glomeruli with a cold buffer solution (e.g., phosphate-buffered saline with 1% bovine serum albumin).[8][9][10][11]

Permeability Assay:

-

Incubate a suspension of isolated glomeruli in a control buffer.

-

Expose the glomeruli to the experimental agent (e.g., plasma from patients with FSGS, with or without varying concentrations of 8,9-EET) for a specified time at 37°C.[2]

-

Measure the change in glomerular volume in response to an oncotic gradient created by a change in the bathing solution. This can be done using video microscopy and image analysis software.

-

The albumin permeability (Palb) is calculated from the change in glomerular volume, reflecting the movement of albumin across the glomerular capillary wall.[12]

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of 8,9-EET in Kidney Tissue

This protocol outlines the steps for the extraction, derivatization, and quantification of 8,9-EET from renal tissue.

Sample Preparation and Extraction:

-

Homogenize a known weight of frozen kidney tissue in a suitable solvent (e.g., methanol (B129727) or a mixture of methanol and water).[13][14]

-

Add an internal standard (e.g., a deuterated analog of 8,9-EET) to the homogenate for accurate quantification.

-

Perform lipid extraction using a method such as the Bligh-Dyer technique or solid-phase extraction.[15]

-

Saponify the lipid extract to release esterified EETs.

Derivatization:

-

To improve the volatility and thermal stability of 8,9-EET for GC analysis, perform a two-step derivatization:

-

Methoximation: React the sample with methoxyamine hydrochloride to protect the ketone groups.

-

Silylation: React the sample with a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) to convert hydroxyl and carboxyl groups to their trimethylsilyl (B98337) (TMS) ethers.[16][17]

-

GC-MS Analysis:

-

Inject the derivatized sample into a gas chromatograph coupled to a mass spectrometer.

-

Separate the analytes on a suitable capillary column.

-

Identify and quantify 8,9-EET based on its retention time and characteristic mass spectral fragmentation pattern, using the internal standard for calibration.[1][14][15]

Signaling Pathways of 8,9-EET in the Kidney

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways through which 8,9-EET exerts its effects on kidney function.

Cyclooxygenase-Dependent Vasoconstriction

The vasoconstrictor effect of 8,9-EET on the afferent arteriole is not direct but is mediated by its metabolism by cyclooxygenase (COX) enzymes.

Protective Signaling in Glomerular Podocytes

In glomerular podocytes, 8,9-EET is thought to exert its protective effects by activating the p38 MAPK signaling pathway, which can influence cellular processes like apoptosis and cytoskeletal arrangement.

Experimental Workflow for In Vitro Glomerular Permeability Assay

This diagram outlines the key steps involved in assessing the effect of 8,9-EET on glomerular albumin permeability in an in vitro setting.

Conclusion and Future Directions

8,9-EET plays a multifaceted and critical role in the regulation of kidney function. Its stereoselective vasoconstrictor action on the afferent arteriole, mediated by cyclooxygenase, highlights its importance in controlling renal hemodynamics. Furthermore, its potent, dose-dependent protective effect on the glomerular filtration barrier, particularly in the context of diseases like FSGS, underscores its therapeutic potential. The activation of the p38 MAPK pathway in podocytes appears to be a key mechanism underlying this protection.

For drug development professionals, the unique properties of 8,9-EET present a compelling target. The development of stable, orally active analogs of 8,9-EET could offer a novel therapeutic strategy for glomerular diseases characterized by proteinuria. Further research should focus on elucidating the specific downstream targets of the 8,9-EET-p38 MAPK signaling cascade in podocytes to identify additional drug targets. Moreover, a deeper understanding of the cyclooxygenase-dependent vasoconstrictor mechanism could inform the development of strategies to selectively harness the beneficial glomerular protective effects of 8,9-EET while mitigating its impact on renal blood flow. Continued investigation into the complex biology of 8,9-EET in the kidney holds significant promise for the future of nephrology and the development of innovative treatments for kidney diseases.

References

- 1. Glomerular stereospecific synthesis and hemodynamic actions of 8,9-epoxyeicosatrienoic acid in rat kidney - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound Protects the Glomerular Filtration Barrier - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Micropuncture of the kidney: a primer on techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Micropuncturing the Nephron - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Micropuncturing the nephron - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Special aspects of micropuncture experiments on the IPRK - A Laboratory Manual of Kidney Perfusion Techniques - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. An Efficient Sieving Method to Isolate Intact Glomeruli from Adult Rat Kidney - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Isolation of Rat Glomeruli and Propagation of Mesangial Cells to Study the Kidney in Health and Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A novel assay provides sensitive measurement of physiologically relevant changes in albumin permeability in isolated human and rodent glomeruli - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Isolation and characterization of rat glomerular epithelial cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. journals.physiology.org [journals.physiology.org]

- 13. escholarship.org [escholarship.org]

- 14. ro.ecu.edu.au [ro.ecu.edu.au]

- 15. researchgate.net [researchgate.net]

- 16. Atypical p38 Signaling, Activation, and Implications for Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Protocol for a low-volume, direct analysis urine preparation procedure for non-targeted GC-MS metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: The Interaction of 8,9-Epoxyeicosatrienoic Acid with G Protein-Coupled Receptors

Audience: Researchers, scientists, and drug development professionals.

Abstract: Epoxyeicosatrienoic acids (EETs) are lipid signaling molecules derived from the metabolism of arachidonic acid by cytochrome P450 (CYP) epoxygenases.[1][2] Among the four regioisomers, 8,9-EET is a key mediator in various physiological processes, including vasodilation, anti-inflammation, and cell proliferation.[2][3] While many of its effects are attributed to interactions with ion channels and intracellular proteins, a significant portion of its signaling is believed to occur through G protein-coupled receptors (GPCRs). Despite extensive research, a specific high-affinity GPCR for EETs remains elusive, often termed the "putative EET receptor".[1] This technical guide provides a detailed overview of the current understanding of 8,9-EET's interaction with known GPCRs, summarizes the quantitative data available, outlines key experimental methodologies, and visualizes the associated signaling pathways.

8,9-EET and its GPCR Targets